(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione
CAS No.: 97804-50-7
Cat. No.: VC21159677
Molecular Formula: C16H14O2
Molecular Weight: 238.28 g/mol
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CAS No. | 97804-50-7 |
---|---|
Molecular Formula | C16H14O2 |
Molecular Weight | 238.28 g/mol |
IUPAC Name | (1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione |
Standard InChI | InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1 |
Standard InChI Key | NELNWZJOZOSDFH-YBFQDZRDSA-N |
Isomeric SMILES | C[C@@]12[C@H]3C[C@@H]([C@@H]1C(=O)C4=CC=CC=C4C2=O)C=C3 |
SMILES | CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3 |
Canonical SMILES | CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3 |
Chemical Identity and Properties
Nomenclature and Identification
The primary chemical entity under examination possesses multiple nomenclature designations due to its complex structure. Its systematic IUPAC name is (1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione, indicating its specific stereochemistry with relative configuration noted by the "rel" descriptor . This compound is uniquely identified by the CAS Registry Number 97804-50-7, which serves as its definitive identifier in chemical databases and literature . The compound can also be referenced by alternative systematic names, including (1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione, which describes the same molecular structure using a different naming convention .
Property | Value | Source |
---|---|---|
Molecular Formula | C16H14O2 | |
Molecular Weight | 238.28 g/mol | |
Physical State | Not explicitly specified | - |
Standard Purity | ±97% | |
Storage Conditions | Desiccated, Room temperature | |
InChI | InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1 | |
InChIKey | NELNWZJOZOSDFH-YBFQDZRDSA-N | |
SMILES | C[C@@]12[C@H]3CC@@HC=C3 |
This compound contains two carbonyl functional groups as indicated by its molecular formula and name (9,10-dione), which likely impart specific reactivity patterns and chemical behavior . The stereochemistry is precisely defined with four stereogenic centers at positions 1R, 4S, 4aR, and 9aS, creating a specific three-dimensional arrangement that is crucial to understanding its biological activity and chemical reactivity .
Structural Characteristics
Molecular Structure and Stereochemistry
The compound (1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione possesses a complex polycyclic structure with specific stereochemistry that defines its three-dimensional configuration . The core of this molecule consists of a tetracyclic system that includes an anthracene-like framework modified by additional bridges and functional groups . The "rel" descriptor in the name indicates that the stereochemistry is provided in relative terms rather than absolute configuration, meaning the entire structure could be mirrored while maintaining the same relative stereochemical relationships .
The structure also features two carbonyl groups at positions 9 and 10, forming a dione system that likely serves as a reactive center for potential chemical transformations or biological interactions . The bridged structure indicated by the "1,4-methano" portion of the name creates a rigid framework that locks the molecule into a specific conformation, potentially enhancing its selectivity for biological targets if applicable .
Structural Representation
The structural representation of this compound can be visualized through its SMILES notation: C[C@@]12[C@H]3CC@@HC=C3 . This notation encodes the complete structural information, including stereochemistry, into a linear string format that can be interpreted by chemical software to recreate the molecule's three-dimensional structure.
Alternatively, the InChI string provides another standardized representation: InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1 . This representation encodes the atomic connectivity, hydrogen placement, stereochemistry, and other structural features in a hierarchical manner that allows for precise identification of the compound.
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